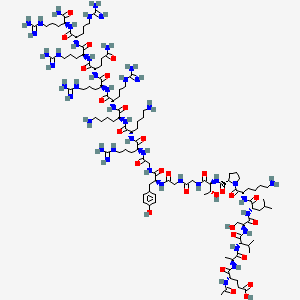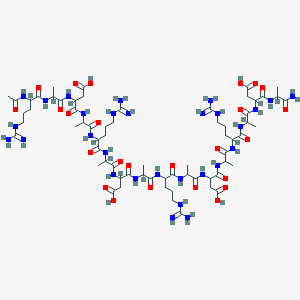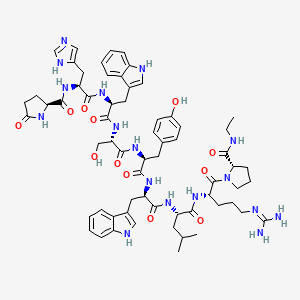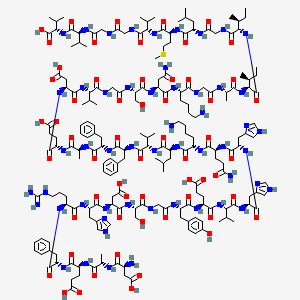
Neuropeptide Y (29-64), amide, human TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuropeptide Y (29-64), amide, human (TFA) is involved in Alzheimer's disease (AD) and protects rat cortical neurons against β-Amyloid toxicity.
Aplicaciones Científicas De Investigación
Molecular Genetic Analysis
- NPY plays a role in various biological activities, mediated through distinct receptors. Research has identified several receptor subtypes and explored the genetic basis of these receptors, such as in the study of the human homolog of the murine NPY receptor (Rose et al., 1997).
Evolutionary Perspective
- NPY belongs to a family of structurally related amidated peptides, which includes peptide YY and pancreatic polypeptide. Its evolutionary significance is highlighted through its high conservation across vertebrates, demonstrating its biological importance (Larhammar, 2004).
Ligand-Receptor Interactions
- Understanding the biophysical aspects of NPY's interaction with receptors is crucial. Studies have applied various methods like photoaffinity labeling, molecular modeling, and NMR to characterize these interactions, contributing to our understanding of NPY's role in physiological processes (Bettio & Beck‐Sickinger, 2001).
Energy Balance and Neuroendocrine Functions
- NPY is involved in the regulation of consummatory behavior and various endocrine and metabolic systems. It plays a critical role in energy homeostasis and neuroendocrine/autonomic systems, making it a significant target for understanding metabolic disorders (Leibowitz, 1990).
Gene Structure and Expression
- The gene encoding NPY has been characterized in detail, providing insights into its structure, expression patterns in the brain and peripheral organs, and developmental regulation. This understanding is essential for studying its role in various physiological and pathological conditions (Larhammar et al., 1987).
Propiedades
Nombre del producto |
Neuropeptide Y (29-64), amide, human TFA |
|---|---|
Fórmula molecular |
C₁₉₁H₂₈₆F₃N₅₅O₅₉S |
Peso molecular |
4385.70 |
Secuencia |
One Letter Code: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






